molecular formula C21H17N3O4 B1231742 3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester

3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester

Cat. No.: B1231742
M. Wt: 375.4 g/mol
InChI Key: ONJHHTGWCSZDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester is a member of phthalazines.

Scientific Research Applications

Crystallography and Molecular Structure

  • The molecular and crystal structure of a related compound, 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine 2-carboxylic acid ethyl ester, was elucidated using X-ray diffraction methods, revealing intricate intra- and intermolecular interactions, stabilizing the structure with a four-ring appearance (Rajnikant et al., 2006).

Synthesis and Derivative Formation

  • New derivatives involving the transformation of ethyl esters to indoles via intermediate hydrazones have been reported, showcasing a pathway to novel classes of indole derivatives (Traven et al., 2000).
  • Research on the synthesis of various compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, has contributed to the development of key intermediates in the production of pharmaceuticals like apixaban (Wang et al., 2017).

Chemical Reactions and Transformations

  • A stereochemical investigation into the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, including compounds structurally related to 3-ethyl-4-oxo-1-phthalazinecarboxylic acid esters, has been carried out to understand their reaction mechanisms and structural assignments (El-Samahy, 2005).

Antimicrobial and Antiviral Activities

  • Several studies have focused on the synthesis of related esters and their derivatives, investigating their potential antimicrobial and antiviral activities. This includes research on substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives, providing insights into their potential use in combating various viruses (Ivashchenko et al., 2014).

Synthesis and Characterization of Novel Derivatives

  • New derivatives and their characterizations, such as the development of (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters and related compounds, have been explored for their potential applications in various fields, including antimicrobial activity (Zanatta et al., 2006).

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

[2-(1H-indol-3-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C21H17N3O4/c1-2-24-20(26)15-9-4-3-8-14(15)19(23-24)21(27)28-12-18(25)16-11-22-17-10-6-5-7-13(16)17/h3-11,22H,2,12H2,1H3

InChI Key

ONJHHTGWCSZDBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OCC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.